molecular formula C52H64ClN6O8PSi B12070470 O6-Chlorophenyl-I CEP

O6-Chlorophenyl-I CEP

Cat. No.: B12070470
M. Wt: 995.6 g/mol
InChI Key: PPOOCYGMZJCPNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-Chlorophenyl-I CEP involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of hydroxyl groups, chlorination, and phosphoramidite formation . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

O6-Chlorophenyl-I CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted nucleoside analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O6-Chlorophenyl-I CEP include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group and phosphoramidite functionality make it particularly useful in nucleoside chemistry and biomedical research .

Properties

Molecular Formula

C52H64ClN6O8PSi

Molecular Weight

995.6 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(4-chlorophenoxy)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C52H64ClN6O8PSi/c1-35(2)59(36(3)4)68(63-31-15-30-54)66-46-44(32-62-52(37-16-13-12-14-17-37,38-18-24-41(60-8)25-19-38)39-20-26-42(61-9)27-21-39)65-50(47(46)67-69(10,11)51(5,6)7)58-34-57-45-48(58)55-33-56-49(45)64-43-28-22-40(53)23-29-43/h12-14,16-29,33-36,44,46-47,50H,15,31-32H2,1-11H3

InChI Key

PPOOCYGMZJCPNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CN=C3OC4=CC=C(C=C4)Cl)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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